molecular formula C8H16O2 B7822675 1,1-Diethoxybut-2-ene

1,1-Diethoxybut-2-ene

Cat. No.: B7822675
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-UHFFFAOYSA-N
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Description

1,1-Diethoxybut-2-ene is an organic compound with the molecular formula C8H16O2. It is a type of acetal, specifically an α,β-unsaturated acetal, which features a double bond between the second and third carbon atoms and two ethoxy groups attached to the first carbon atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxybut-2-ene can be synthesized through the reaction of 2-butenal (crotonaldehyde) with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the acetal.

Reaction:

CH3CH=CHCHO+2C2H5OHCH3CH=CHCH(OCH2H5)2+H2O\text{CH}_3\text{CH}=\text{CHCHO} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}=\text{CHCH(OCH}_2\text{H}_5)_2 + \text{H}_2\text{O} CH3​CH=CHCHO+2C2​H5​OH→CH3​CH=CHCH(OCH2​H5​)2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxybut-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form saturated acetals.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic or basic conditions can facilitate the substitution of ethoxy groups.

Major Products

    Oxidation: 2-butenoic acid or 2-butenal.

    Reduction: 1,1-diethoxybutane.

    Substitution: Various substituted acetals depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxybut-2-ene is used in scientific research for the synthesis of complex organic molecules. It serves as a precursor for the synthesis of pyrimidines and cyclopentenones, which are important in medicinal chemistry and materials science . The compound’s reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,1-diethoxybut-2-ene in chemical reactions involves the activation of the double bond and the ethoxy groups. The double bond can participate in electrophilic addition reactions, while the ethoxy groups can be displaced by nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the ethoxy groups, which stabilizes the intermediate carbocations formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxyethene: Similar structure but with a shorter carbon chain.

    1,1-Diethoxyprop-2-ene: Similar structure but with a different position of the double bond.

    2-Butenal diethyl acetal: Similar structure but with different substituents.

Uniqueness

1,1-Diethoxybut-2-ene is unique due to its specific combination of an α,β-unsaturated double bond and two ethoxy groups. This combination provides a distinct reactivity profile, making it useful for specific synthetic applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1,1-diethoxybut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMISMXLQDKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864295
Record name 1,1-Diethoxybut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-34-3
Record name 1,1-Diethoxy-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10602-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxybut-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxybut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxybut-2-ene
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Synthesis routes and methods I

Procedure details

Crotonaldehyde (23.64 mL, 285.35 mmol), triethyl orthoformate (57.02 mL, 342.42 mmol) and ammonium nitrate (2.28 g, 28.54 mmol) were combined in 60 mL EtOH. After 22 h at ambient temperature, the reaction was diluted with EtOAc (60 mL) and washed with saturated sodium bicarbonate solution (40 mL). The aqueous layer was back extracted with EtOAc (20 mL). The combined organics were washed with brine (40 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 36.5 g (89%) of 1,1-diethoxybut-2-ene. 1H NMR (CDCl3, 400 MHz) 5.84 (m, 1H); 5.54 (m, 1H); 4.82 (d, J=5.7 Hz, 1H); 3.64 (m, 2H); 3.49 (m, 2H); 1.73 (m, 3H); 1.21 (m, 6H).
Quantity
23.64 mL
Type
reactant
Reaction Step One
Quantity
57.02 mL
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

(2E)-1,1-diethoxybut-2-ene Crotonaldehyde (23.64 mL, 285.35 mmol), triethyl orthoformate (57.02 mL, 342.42 mmol) and ammonium nitrate (2.28 g, 28.54 mmol) were combined in 60 mL EtOH. After 22 h at ambient temperature, the reaction was diluted with EtOAc (60 mL) and washed with saturated sodium bicarbonate solution (40 mL). The aqueous layer was back extracted with EtOAc (20 mL). The combined organics were washed with brine (40 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 36.5 g (89%) of 1,1-diethoxybut-2-ene. 1H NMR (CDCl3, 400 MHz) 5.84 (m, 1H); 5.54 (m, 1H); 4.82 (d, J=5.7 Hz, 1H); 3.64 (m, 2H); 3.49 (m, 2H); 1.73 (m, 3H); 1.21 (m, 6H). Step B. diisopropyl (4S,5S)-2-[(1E)-prop-1-enyl]-1,3-dioxolane-4,5-dicarboxylate A solution of (2E)-1,1-diethoxybut-2-ene (32.20 g, 223.27 mmol), (−)-diisopropyl D-tartrate (64.64 mL, 245.60 mmol) and pyridinium tosylate (2.24 g, 8.93 mmol) in 100 mL benzene was heated to 95° C. to distill off the solvent and EtOH produced. After 7 h at 95° C., the reaction was cooled to rt and concentrated in vacuo. Purification by normal phase chromatography (10−>30% EtOAc/hexanes) yielded 35.37 g (55%) of diisopropyl (4S,5S)-2-[(1E)-prop-1-enyl]-1,3-dioxolane-4,5-dicarboxylate as an orange oil. 1H NMR (CDCl3, 400 MHz) 6.03 (m, 1H); 5.86 (m, 2H); 5.12 (m, 2H); 4.71 (d, J=3.84 Hz, 1H); 4.63 (d, J=3.84 Hz, 1H); 1.78 (m, 3H); 1.30 (d, J=6.23 Hz, 12H); LC/MS [M+H]+=287. Step C. diisopropyl (4S,5S)-2-[(1S,2S)-2-methylcyclopropyl]-1,3-dioxolane-4,5-dicarboxylate To a −20° C. solution of intermediate diisopropyl (4S,5S)-2-[(1E)-prop-1-enyl]-1,3-dioxolane-4,5-dicarboxylate (4.10 g, 14.32 mmol) in 60 mL hexanes was added 1M diethylzinc in hexanes (42.96 mL, 42.96 mmol). Diiodomethane (6.92 mL, 85.92 mmol) was added dropwise with vigorous stirring. After 1 h at −20° C., the reaction was refrigerated at −5° C. After 17 h at −5° C., the reaction was stirred at 0° C. for an additional 5 h and then quenched with cold saturated ammonium chloride solution (100 mL) and extracted with Et2O (100 mL×3). The combined organics were washed w/aqueous sodium thiosulfate (100 mL) and brine (100 mL), filtered, dried over Na2SO4, filtered again and concentrated in vacuo. Purification by normal phase chromatography (10−>30% EtOAc/hexanes) yielded 3.85 g (89%) of diisopropyl (4S,5S)-2-[(1S,2S)-2-methylcyclopropyl]-1,3-dioxolane-4,5-dicarboxylate as a yellow oil. 1H NMR (CDCl3, 400 MHz) 5.12 (m, 2H); 4.78 (d, J=6.41 Hz, 1H); 4.66 (d, J=4.21 Hz, 1H); 4.57 (d, J=4.22 Hz, 1H); 1.30 (m, 12H); 1.09 (d, J=5.68 Hz, 3H); 0.94 (m, 2H); 0.67 (m, 1H); 0.39 (m, 1H); LC/MS [M+H]+=301. Step D. 2-methyl-N-{(1E)-[(1S,2S)-2-methylcyclopropyl]methylidene}propane-2-sulfinamide To a solution of diisopropyl (4S,5S)-2-[(1S,2S)-2-methylcyclopropyl]-1,3-dioxolane-4,5-dicarboxylate (0.450 g, 1.50 mmol) in 5 mL CH2Cl2/200 uL H2O was added p-toluenesulfonic acid (0.071 g, 0.38 mmol). Reaction heated to reflux at 50° C. After 16 h at 50° C., the reaction was cooled to rt. Water droplets sitting at the top of the reaction were removed. Copper (II) sulfate (0.507 g, 2.85 mmol) and R-(+)-tert-butanesulfinamide (0.173 g, 1.43 mmol) were added. After 5.5 h at ambient temperature, the reaction was filtered over a pad of celite. The celite was washed with CH2Cl2 (200 mL) and the filtrate concentrated in vacuo. Purification by normal phase chromatography (0−>50% EtOAc/hexanes) yielded 0.245 g (92%) of 2-methyl-N-{(1E)-[(1S,2S)-2-methylcyclopropyl]methylidene}propane-2-sulfinamide as a clear, colorless residue. 1H NMR (CDCl3, 400 MHz) 7.46 (d, J=7.69 Hz, 1H); 1.62 (m, 1H); 1.25 (m, 2H); 1.10 (m, 12H); 0.82 (m, 1H); LC/MS [M+H]+=188. Step E. 2-methyl-N-{(1S)-1-[(1S,2S)-2-methylcyclopropyl]ethyl}propane-2-sulfinamide To a −78° C. solution of 2-methyl-N-{(1E)-[(1S,2S)-2-methylcyclopropyl]methylidene}propane-2-sulfinamide (0.300 g, 1.60 mmol) in 5 mL CH2Cl2 was added 3M methylmagnesium bromide in Et2O (1.07 mL, 3.20 mmol). After 2 h at −78° C., the reaction was warmed to rt. After 1 h at ambient temperature, the reaction was quenched with saturated ammonium chloride solution (15 mL) and extracted with EtOAc (30 mL×2). The combined organics were washed with brine (15 mL), dried over Na2SO4, filtered and concentrated in vacuo. Purification by normal phase chromatography (0−>80% EtOAc/hexanes) yielded 0.224 g (69%) of -methyl-N-{(1S)-1-[(1S,2S)-2-methylcyclopropyl]ethyl}propane-2-sulfinamide as a clear, colorless residue. 1H NMR (CDCl3, 400 MHz) 2.77 (m, 1H); 1.31 (d, J=6.50 Hz, 3H); 1.21 (s, 9H); 1.03 (d, J=5.77 Hz, 3H); 0.54 (m, 3H); 0.30 (m, 1H); LC/MS [M+H]+=204. Step F. (1S)-1-[(1S,2S)-2-methylcyclopropyl]ethanaminium chloride To a 0° C. solution of 2-methyl-N-{(1S)-1-[(1S,2S)-2-methylcyclopropyl]ethyl}propane-2-sulfinamide (0.210 g, 1.03 mmol) in 4 mL MeOH was added 2M HCl in Et2O (0.52 mL, 1.03 mmol). Reaction stirred from 0° C. to rt over 18 h and then concentrated in vacuo. The resulting material was taken up in Et2O (4 mL) and concentrated in vacuo twice to give (1S)-1-[(1S,2S)-2-methylcyclopropyl]ethanaminium chloride as a white solid. 1H NMR (CDCl3, 400 MHz) 2.60 (m, 1H); 1.37 (d, J=6.59 Hz, 3H); 1.08 (d, J=6.04 Hz, 3H); 0.77 (m, 1H); 0.64 (m, 2H); 0.42 (m, 1H); LC/MS [M+H]+=100.
Quantity
23.64 mL
Type
reactant
Reaction Step One
Quantity
57.02 mL
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethoxybut-2-ene
Reactant of Route 2
1,1-Diethoxybut-2-ene
Reactant of Route 3
1,1-Diethoxybut-2-ene
Reactant of Route 4
1,1-Diethoxybut-2-ene
Reactant of Route 5
1,1-Diethoxybut-2-ene
Reactant of Route 6
Reactant of Route 6
1,1-Diethoxybut-2-ene

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